D-2-(Aminomethyl)-5,5-dimethyl-4-thiazolidinecarboxylic Acid
CAS No.:
Cat. No.: VC17347560
Molecular Formula: C7H14N2O2S
Molecular Weight: 190.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H14N2O2S |
|---|---|
| Molecular Weight | 190.27 g/mol |
| IUPAC Name | (2R,4S)-2-(aminomethyl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid |
| Standard InChI | InChI=1S/C7H14N2O2S/c1-7(2)5(6(10)11)9-4(3-8)12-7/h4-5,9H,3,8H2,1-2H3,(H,10,11)/t4-,5+/m1/s1 |
| Standard InChI Key | COKGSRJPLUNYIU-UHNVWZDZSA-N |
| Isomeric SMILES | CC1([C@@H](N[C@H](S1)CN)C(=O)O)C |
| Canonical SMILES | CC1(C(NC(S1)CN)C(=O)O)C |
Introduction
Structural Characteristics and Stereochemistry
Molecular Architecture
The compound’s core consists of a thiazolidine ring—a saturated five-membered ring containing one sulfur and one nitrogen atom. The (2R,4S) configuration places the aminomethyl group (-CHNH) in the R orientation at C-2 and the carboxylic acid (-COOH) in the S orientation at C-4 . The 5,5-dimethyl substituents introduce steric hindrance, likely influencing ring conformation and intermolecular interactions.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 190.27 g/mol | |
| IUPAC Name | (2R,4S)-2-(Aminomethyl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid | |
| CAS Registry Number | 2518-70-9 | |
| SMILES Notation | CC1(C@@HC(=O)O)C |
Synthesis and Manufacturing
Synthetic Routes
While no direct synthesis protocol is cited, thiazolidine derivatives are typically synthesized via cyclocondensation of cysteine or its analogs with aldehydes . For this compound, a plausible route involves:
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Aldehyde Selection: Use of a pre-functionalized aldehyde containing the aminomethyl group.
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Cyclization: Reaction with L-cysteine under acidic conditions to form the thiazolidine ring.
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Methylation: Introduction of dimethyl groups at C-5 via alkylating agents.
Table 2: Comparison with Related Thiazolidine Syntheses
Industrial Status
As of 2025, the compound is listed as discontinued in commercial catalogs , suggesting limited large-scale production. Current availability likely depends on custom synthesis.
Physicochemical Properties
Solubility and Stability
The carboxylic acid and amine functionalities impart amphoteric character, enabling solubility in both acidic and basic aqueous media. The dimethyl groups enhance hydrophobic interactions, potentially reducing water solubility compared to non-methylated analogs.
Thermal Behavior
No melting point data are available, but analogous thiazolidines exhibit melting points between 180–220°C . Thermal decomposition likely occurs above 250°C, releasing CO, NH, and sulfur-containing gases.
Chemical Reactivity
Functional Group Transformations
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Carboxylic Acid: Can form salts (e.g., sodium ), esters, or amides.
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Primary Amine: Participates in Schiff base formation, acylation, and coordination chemistry.
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Thiazolidine Ring: Susceptible to ring-opening under strong acidic or oxidizing conditions.
Stereochemical Stability
The (2R,4S) configuration may racemize under high pH or elevated temperatures, necessitating careful storage at neutral pH and low temperatures.
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